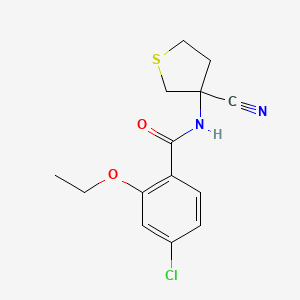
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chloro-2-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-cyanothiolan-3-amine under basic conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to improve reaction efficiency.
- Employing catalysts to enhance reaction rates and yields.
- Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzaldehyde or 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzoic acid.
Reduction: 4-chloro-N-(3-aminothiolan-3-yl)-2-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the chloro, cyano, and ethoxy groups may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-chloro-N-(3-cyanothiolan-3-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-N-(3-cyanothiolan-3-yl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide is unique due to the combination of its functional groups, which may confer distinct chemical properties and biological activities compared to its analogs.
属性
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














